molecular formula C6H14ClN B1445351 N,2,2-trimethylcyclopropan-1-amine hydrochloride CAS No. 1795279-04-7

N,2,2-trimethylcyclopropan-1-amine hydrochloride

Cat. No.: B1445351
CAS No.: 1795279-04-7
M. Wt: 135.63 g/mol
InChI Key: LFWGPXPADBNNRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,2,2-trimethylcyclopropan-1-amine hydrochloride: is a chemical compound with the molecular formula C6H14ClN and a molecular weight of 135.64 g/mol . This compound is characterized by a cyclopropane ring substituted with two methyl groups and an amine group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,2,2-trimethylcyclopropan-1-amine hydrochloride typically involves the cyclopropanation of suitable precursors followed by amination and subsequent hydrochloride salt formation. One common method includes the reaction of 2,2-dimethylcyclopropanecarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to yield the amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch or continuous processes. These methods ensure high yield and purity of the final product, utilizing optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: N,2,2-trimethylcyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,2,2-trimethylcyclopropan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,2,2-trimethylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. It may also act as a ligand for certain enzymes, modulating their activity and affecting biochemical processes .

Comparison with Similar Compounds

  • 1,2,2-trimethylcyclopropan-1-amine hydrochloride
  • 2-aminoethyl methacrylate hydrochloride
  • N-(3-aminopropyl)methacrylamide hydrochloride

Comparison: N,2,2-trimethylcyclopropan-1-amine hydrochloride is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it suitable for specific applications in synthesis and research .

Properties

IUPAC Name

N,2,2-trimethylcyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-6(2)4-5(6)7-3;/h5,7H,4H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWGPXPADBNNRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1NC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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